5-Chloro-2-hydroxyphenylboronic acid

Description

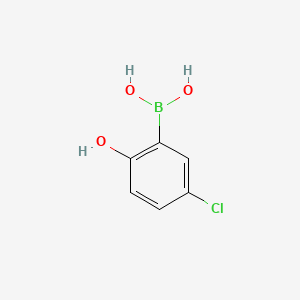

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) is an organoboron compound with the molecular formula C₆H₆BClO₃ and a molecular weight of 172.37 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 5-position. Key physical properties include a density of 1.492 g/cm³, a boiling point of 369.275°C, and a melting point of 177.131°C . The compound is commercially available with purity levels exceeding 97.0% and is commonly used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its ability to form stable boronate esters .

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZASRFCRAZNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629636 | |

| Record name | (5-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-25-5 | |

| Record name | (5-Chloro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Chloro-2-hydroxyphenyl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Hydroxyphenyl Precursors

A representative approach involves starting from salicylic acid or hydroxybenzoic acid derivatives, which are selectively chlorinated at the 5-position. For example, salicylic acid can be chlorinated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of acids such as sulfuric acid under mild conditions (around 20°C) in acetonitrile solvent. This method achieves regioselective chlorination with yields up to 85-92%.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Salicylic acid + sulfuric acid in MeCN | 20°C | 5 min | - |

| 2 | Addition of N-chlorosuccinimide (NCS) | 20°C | 2.5 hours | 85-92 |

The chlorination occurs preferentially at the 5-position due to electronic directing effects of the hydroxyl group.

Introduction of the Boronic Acid Group

After obtaining the 5-chloro-2-hydroxyphenyl intermediate, the boronic acid moiety is introduced typically via metalation followed by reaction with boron reagents. A notable method involves:

- Treatment of the hydroxyarene compound with a magnesium base, such as bis(2,2,6,6-tetramethylpiperidino)magnesium ((TMP)₂Mg), in tetrahydrofuran (THF) at 0°C to room temperature.

- Subsequent reaction with iodine (I₂) in THF to form the corresponding boronic acid derivative after workup.

This method avoids the use of expensive metal catalysts and allows for efficient incorporation of the boronic acid group.

Reaction Sequence Summary:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1 | Hydroxyarene + (TMP)₂Mg in THF | 0°C to room temp | 30 min + 2 hrs reflux | Metalation step |

| 2 | Addition of I₂ in THF | Room temperature | 24 hours | Iodination and boronic acid formation |

| 3 | Workup with saturated NH₄Cl solution | Room temperature | 24 hours | Extraction and isolation |

This approach was demonstrated in patent WO2015030440A1, showing efficient preparation of hydroxyarene boronic acids with directing groups.

Alternative Synthetic Routes and Optimization

Other synthetic routes have been reported for related hydroxyarylboronic acids, including:

- Thermal dehydroboration of hydroxyarene boronic acid compounds without metal catalysts, offering an economical and scalable alternative.

- Nitration, esterification, reduction, diazotization, and hydrolysis sequences for preparing chlorinated hydroxybenzoic acids, which can be further converted to boronic acids. Although this route is more complex, it offers high overall yields (up to 70%) and good control over substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of (TMP)₂Mg as a base for metalation is effective in introducing boronic acid groups under mild conditions, avoiding harsh organolithium reagents.

- Regioselective chlorination using NCS or NBS in the presence of sulfuric acid in acetonitrile provides a clean and high-yielding route to 5-chloro-2-hydroxyphenyl intermediates.

- The iodination step with iodine in THF is critical for converting the metalated intermediate into the boronic acid functionality, with prolonged stirring ensuring complete conversion.

- Alternative routes involving nitration and diazotization are useful for complex substituted benzoic acids but are less direct for 5-chloro-2-hydroxyphenylboronic acid specifically.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxyphenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted phenylboronic acid derivatives.

Scientific Research Applications

Synthetic Applications

Suzuki Coupling Reaction

5-Chloro-2-hydroxyphenylboronic acid is primarily utilized in the Suzuki coupling reaction, where it acts as a coupling partner for the synthesis of biaryl compounds. This reaction is crucial in creating complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a study synthesized various derivatives and evaluated their reducing power, identifying several compounds with strong antioxidant effects.

Case Studies

Case Study 1: Isoform-Selective Inhibitors

Research highlighted the potential of aryl sulfonamides derived from this compound as isoform-selective inhibitors of sodium channels. These compounds demonstrated nanomolar potency and selectivity, suggesting their utility in treating conditions related to sodium channel dysfunctions.

Case Study 2: Synthesis of Antioxidant Compounds

A study focused on synthesizing various derivatives of this compound to evaluate their antioxidant activities. The findings indicated that modifications to the boronic acid structure could enhance antioxidant properties, making them suitable candidates for further development in nutraceutical applications.

Material Science Applications

In materials science, boronic acids like this compound are used in the development of polymeric materials and sensors due to their ability to form reversible covalent bonds with diols. This property is exploited in creating smart materials that respond to environmental changes.

Mechanism of Action

The mechanism by which 5-Chloro-2-hydroxyphenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 5-Chloro-2-hydroxyphenylboronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

5-Chloro-2-methoxyphenylboronic Acid

- Structure : Replaces the hydroxyl group with a methoxy (-OCH₃) group.

- Molecular Formula : C₇H₈BClO₃; Molecular Weight : 186.40 g/mol; CAS : 89694-48-4 .

- Key Differences :

- The methoxy group is less acidic than the hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents.

- Enhanced steric hindrance may slow reaction kinetics in cross-coupling compared to the hydroxyl analog.

- Used in similar synthetic applications but often requires deprotection steps if the methoxy group is a temporary substituent .

(4-Chloro-2-fluoro-5-hydroxyphenyl)boronic Acid

- Structure : Features a fluorine atom at the 2-position and chlorine at the 4-position.

- Molecular Formula: C₆H₅BClFO₃; CAS: Not explicitly listed; synthesized via demethylation using BBr₃ .

- Altered regiochemistry due to fluorine’s meta-directing nature, influencing product selectivity in coupling reactions .

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid

- Structure : Contains fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.

- Molecular Formula: C₇H₄BClF₄O₂; CAS: Not provided; HS Code: 2931900090 .

- Key Differences :

5-Chloro-2-ethoxyphenylboronic Acid

- Structure : Ethoxy (-OCH₂CH₃) substituent replaces the hydroxyl group.

- Molecular Formula : C₈H₁₀BClO₃; CAS : 352534-86-2 .

- Key Differences: The ethoxy group increases hydrophobicity, making the compound more suitable for reactions in non-polar solvents. Requires higher temperatures for deprotection compared to methoxy derivatives .

Comparative Data Table

Reactivity and Application Insights

- Hydroxyl vs. Alkoxy Groups : The hydroxyl group in This compound enhances solubility in aqueous systems but may necessitate protection in acidic conditions. Methoxy/ethoxy analogs are more stable under basic conditions .

- Fluorine and Trifluoromethyl Effects : Fluorinated derivatives exhibit higher thermal stability and are preferred in high-temperature reactions. The trifluoromethyl group’s steric bulk can direct coupling reactions to specific positions .

- Safety : While This compound is labeled with warnings (e.g., PRTR 1-405 in ), its fluorinated analogs, such as 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid , are explicitly classified as harmful/irritant, requiring stringent handling protocols .

Biological Activity

5-Chloro-2-hydroxyphenylboronic acid (CAS No. 89488-25-5) is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound has been studied for its antioxidant properties, potential as an enzyme inhibitor, and its interactions with nucleic acids. This article provides an overview of its biological activities, supported by research findings and case studies.

- Molecular Formula : C₆H₆BClO₃

- Molecular Weight : 172.37 g/mol

- IUPAC Name : (5-chloro-2-hydroxyphenyl)boronic acid

- PubChem CID : 23005362

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study synthesized various derivatives of this compound and evaluated their reducing power using different assays. The results showed that certain derivatives, particularly those containing a free carboxylic moiety, demonstrated significant antioxidant activity, with optical density values indicating strong reducing properties .

Table 1: Antioxidant Activity of Derivatives

| Compound | Reducing Power Assay Value |

|---|---|

| 1-(3-amino-5-chloro-2-hydroxyphenyl) | 1.675 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl...) | 1.149 |

| Other derivatives | Varies |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes. Boronic acids are known to interact with serine proteases and other enzymes through the formation of reversible covalent bonds with the active site serine residues. This property is particularly useful in drug design for conditions such as diabetes and cancer, where enzyme inhibition can lead to therapeutic effects .

Interaction with Nucleic Acids

Studies have shown that boronic acids can interact with nucleic acids, potentially affecting DNA stability and function. Research involving calf thymus DNA indicated that boronic acids could bind to DNA, leading to alterations in its structure and function. This binding may influence processes such as replication and transcription, making it a point of interest for further studies on gene regulation .

Case Studies

- Antioxidant Efficacy : In a comparative study of various phenolic compounds, this compound was found to exhibit superior antioxidant activity compared to other tested compounds. This was attributed to its ability to donate electrons effectively, thus neutralizing free radicals.

- Enzyme Interaction : A study focused on the interaction of this compound with serine proteases demonstrated that it could inhibit enzyme activity significantly. The inhibition was characterized by kinetic studies revealing a competitive inhibition pattern.

- Nucleic Acid Binding : Experimental data showed that the binding affinity of this compound to calf thymus DNA was significant, suggesting potential applications in gene therapy or as a molecular probe for DNA studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-hydroxyphenylboronic acid, and how can reaction conditions be tailored to maximize yield and purity?

- Methodological Answer : Microwave-assisted synthesis is a promising approach for boronic acid derivatives, reducing reaction time and minimizing by-products . Key parameters include:

-

Temperature : Maintain 80–100°C to balance reaction kinetics and stability of the boronate intermediate.

-

Solvent : Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of aryl halide precursors.

-

Catalyst : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to facilitate Suzuki-Miyaura coupling.

-

Workup : Acidic aqueous extraction (pH 4–5) isolates the boronic acid while removing unreacted starting materials .

Synthesis Optimization Parameters Temperature Range Solvent System Catalyst Purity Yield

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to chloro and hydroxyl substituents) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M–H]⁻ at m/z 171.37 (C₆H₅BClO₃⁻) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve hydroxyl and boronic acid group orientations .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group (σₚ ≈ 0.23) enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions.

- Steric Effects : The hydroxyl group at the ortho position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Comparative Reactivity :

| Substituent | Reactivity (vs. Phenylboronic Acid) |

|---|---|

| –Cl, –OH | 1.5× faster coupling kinetics |

| –F, –OH | 2.0× faster (due to stronger EW effect) |

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

- Methodological Answer :

- pH Control : Maintain pH 6–8 to stabilize the boronate ester form, reducing hydrolysis .

- Co-solvents : Add 10–20% methanol to aqueous buffers to suppress boronic acid dimerization .

- Protecting Groups : Temporarily convert the boronic acid to its pinacol ester, which is hydrolyzed in situ under basic conditions .

Q. How does this compound interact with biological targets, and what structural analogs enhance its bioactivity?

- Methodological Answer :

- Diol Binding : The boronic acid forms reversible covalent bonds with vicinal diols in enzymes (e.g., proteases), enabling inhibitor design .

- Analog Comparison :

Contradictions and Validation

- Synthesis Yields : reports >90% yields via microwave synthesis, while lists >97% purity via commercial synthesis. This discrepancy suggests scale-dependent efficiency .

- Biological Activity : Fluorinated analogs ( ) show higher potency than chlorinated derivatives, emphasizing substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.